molecular formula C20H30ClN3O B14761923 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one

3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one

Cat. No.: B14761923
M. Wt: 363.9 g/mol
InChI Key: BSGSJJDZHCCWCT-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound features a quinazolinone core with a nonyl chain at the 2-position, a chloro substituent at the 7-position, and an aminopropyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Nonyl Chain: The nonyl chain can be introduced via alkylation reactions using nonyl halides in the presence of a base such as potassium carbonate.

    Chlorination: The chloro substituent at the 7-position can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Aminopropylation: The aminopropyl group can be introduced by reacting the intermediate with 3-aminopropylamine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the chloro substituent.

Scientific Research Applications

3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminopropyl group may facilitate binding to biological receptors, while the chloro and nonyl substituents may enhance its lipophilicity and membrane permeability. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminopropyl)-2-nonylquinazolin-4(3H)-one: Lacks the chloro substituent at the 7-position.

    7-Chloro-2-nonylquinazolin-4(3H)-one: Lacks the aminopropyl group at the 3-position.

    3-(3-Aminopropyl)-7-chloroquinazolin-4(3H)-one: Lacks the nonyl chain at the 2-position.

Uniqueness

3-(3-Aminopropyl)-7-chloro-2-nonylquinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties. The presence of the aminopropyl group, chloro substituent, and nonyl chain may enhance its binding affinity, selectivity, and pharmacokinetic properties compared to similar compounds.

Properties

Molecular Formula

C20H30ClN3O

Molecular Weight

363.9 g/mol

IUPAC Name

3-(3-aminopropyl)-7-chloro-2-nonylquinazolin-4-one

InChI

InChI=1S/C20H30ClN3O/c1-2-3-4-5-6-7-8-10-19-23-18-15-16(21)11-12-17(18)20(25)24(19)14-9-13-22/h11-12,15H,2-10,13-14,22H2,1H3

InChI Key

BSGSJJDZHCCWCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CCCN

Origin of Product

United States

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